2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique molecular structure and diverse applications in scientific research. This compound is classified under the category of thienopyrimidines, which are known for their biological activity and utility in medicinal chemistry.
The compound has the Chemical Abstracts Service (CAS) number 1442082-87-2 and is recognized by its IUPAC name, 2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine. Its molecular formula is , with a molecular weight of approximately 223.05 g/mol. The structure includes a thieno ring fused to a pyrimidine nucleus, which contributes to its chemical properties and reactivity .
The synthesis of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine can be achieved through several methods. One notable approach involves the reaction of 6-fluorothieno[3,2-d]pyrimidine with chlorinating agents under controlled conditions. A typical synthetic route includes:
The yield from this method can vary but typically ranges from 70% to 90% depending on the specific conditions employed during synthesis .
The molecular structure of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine features a thieno ring fused with a pyrimidine ring, which is further substituted with two chlorine atoms at positions 2 and 4, and a fluorine atom at position 6. The structural representation can be depicted as follows:
FC1=CC2=NC(Cl)=NC(Cl)=C2S1
OTFDNOQBJWBJJM-UHFFFAOYSA-N
This unique arrangement contributes to its chemical reactivity and potential interactions with biological targets .
The compound undergoes various chemical reactions typical for halogenated heterocycles. Notable reactions include:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or altered pharmacological properties .
The mechanism of action for 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine involves its interaction with biological targets such as enzymes or receptors in cellular pathways. The presence of halogen atoms (chlorine and fluorine) can enhance binding affinity due to increased lipophilicity and potential for hydrogen bonding.
Research indicates that compounds within this class exhibit activities such as:
Quantitative structure-activity relationship studies are essential to elucidate the precise mechanisms at play .
These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications in research and industry .
2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine finds applications primarily in medicinal chemistry due to its biological activity. Specific uses include:
Ongoing research aims to explore further applications in these fields while optimizing its efficacy and safety profiles .
Table 1: Traditional Synthesis Parameters for Dichlorothienopyrimidine Intermediates
Starting Material | Reaction Conditions | Intermediate | Yield (%) |
---|---|---|---|
3-Amino-2-methoxycarbonylthiophene | 190°C, solventless | 2,4-Dichlorothieno[3,2-d]pyrimidine | 84 |
Intermediate + POCl₃ | 105°C, m(1):m(6.4) ratio | Purified product | 81.4 |
Limitations include moderate regioselectivity at C6 and side reactions during halogen exchange, necessitating precise stoichiometry [1] [6].
Modern techniques enhance efficiency and sustainability in thienopyrimidine synthesis. Microwave irradiation drastically reduces reaction times—from hours to minutes—by enabling rapid, uniform heating. For example, cyclization of aminothiophene derivatives under microwave conditions (150–200°C) achieves near-complete conversion in <30 minutes, suppressing decomposition byproducts [1]. Solvent-free approaches further align with green chemistry principles:
These methods typically achieve 15–20% higher yields than conventional routes and reduce energy consumption by >50%. However, scalability remains challenging for microwave processes [1] [6].
Electrophilic N-fluororeagents enable direct C–H fluorination at C6, bypassing intermediate halogenation steps. Key reagents include:
Table 2: Fluorinating Reagents for C6 Functionalization
Reagent | Mechanism | Temperature Range | Advantages |
---|---|---|---|
PyFluor | Electrophilic | 60–100°C | Low cost, high stability |
AlkylFluor | Nucleophilic (SNAr) | 25–60°C | Water tolerance |
Selectfluor® | Radical/electrophilic | 80–120°C | Broad functional group tolerance |
Regioselectivity is governed by the C2/C4 chlorine atoms, which withdraw electron density, rendering C6 susceptible to electrophilic substitution. Computational studies confirm a 4.7 kcal/mol lower activation barrier for fluorination at C6 versus C5 [5] [9].
CAS No.: 3066-75-9
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: